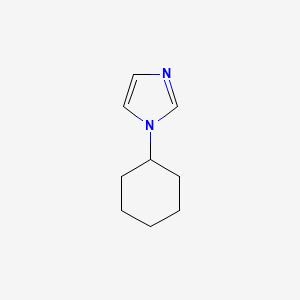
(3-メトキシ-5-メチルフェニル)メタノール
概要
説明
(3-Methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a hydroxymethyl group (-CH2OH) at the meta position relative to the methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
Chemistry: (3-Methoxy-5-methylphenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
準備方法
Synthetic Routes and Reaction Conditions: One common method to synthesize (3-Methoxy-5-methylphenyl)methanol involves the reaction of 1-(bromomethyl)-3-methoxy-5-methylbenzene with sodium hydrogen carbonate in acetone and water. The mixture is heated under reflux for 18 hours. After the reaction, the mixture is extracted with ethyl acetate, and the extract is washed with saturated brine .
Industrial Production Methods: While specific industrial production methods for (3-Methoxy-5-methylphenyl)methanol are not widely documented, the synthesis typically follows similar organic synthesis protocols involving the use of appropriate starting materials and reagents under controlled conditions.
化学反応の分析
Types of Reactions:
Oxidation: (3-Methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (3-Methoxy-5-methylphenyl)aldehyde or (3-Methoxy-5-methylbenzoic acid).
Reduction: Formation of (3-Methoxy-5-methylphenyl)methane.
Substitution: Formation of substituted (3-Methoxy-5-methylphenyl) derivatives.
作用機序
The mechanism of action for (3-Methoxy-5-methylphenyl)methanol largely depends on its chemical reactivity. The methoxy and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are specific to the reactions it undergoes, such as oxidation or substitution.
類似化合物との比較
- (3-Methoxyphenyl)methanol
- (3-Methylphenyl)methanol
- (4-Methoxy-3-methylphenyl)methanol
Uniqueness: (3-Methoxy-5-methylphenyl)methanol is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo compared to its similar counterparts.
特性
IUPAC Name |
(3-methoxy-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFUZGSTPOPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452461 | |
| Record name | (3-Methoxy-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119650-44-1 | |
| Record name | (3-Methoxy-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)










